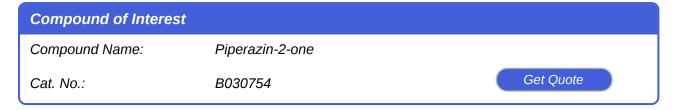


Comparative Docking Analysis of Piperazin-2one Analogs in Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of **Piperazin-2-one** Analogs and Their In Silico Performance

The **piperazin-2-one** scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its potential as a template for designing novel therapeutic agents. This guide provides a comparative overview of molecular docking studies of various **piperazin-2-one** analogs and related piperazine derivatives, offering insights into their binding affinities and interactions with key biological targets. The data presented here is synthesized from multiple studies to aid researchers in understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Data Presentation: Comparative Docking Performance

The following tables summarize the in silico docking performance of various **piperazin-2-one** and piperazine analogs against different biological targets. It is important to note that docking scores can vary based on the software, scoring functions, and specific protocols used in each study.

Table 1: Comparative Docking Scores of Piperazine Derivatives Against Kinase Targets



Compound/An alog	Target Kinase	PDB ID	Docking Score (kcal/mol)	Key Interacting Residues
7-chloro-4- (piperazin-1- yl)quinoline analog	VEGFR-2	4ASD	-9.8	Cys919, Asp1046
Sorafenib (Reference)	VEGFR-2	4ASD	-8.5	Cys919, Asp1046
Lenvatinib (Reference)	VEGFR-2	4ASD	-9.2	Cys919, Asp1046
Benzhydryl piperazine-1,2,3- triazoline hybrid (Compound 11)	CDK2/cyclin A2	7B7S	-	-
Benzhydryl piperazine-1,2,3- triazoline hybrid (Compound 11)	Akt1 PKB alpha	4GV1	-	-

Data for VEGFR-2 inhibitors is illustrative of common kinase inhibitor docking studies.[1] Data for CDK2 and Akt1 targets did not specify scores in the provided snippets.

Table 2: Comparative Docking Scores of Piperazine Analogs Against Other Therapeutic Targets



Compound/An alog	Target Protein	PDB ID	Docking Score (kcal/mol)	Key Interacting Residues
Phenylpiperazine derivative of 1,2- benzothiazine (BS230)	DNA-Topo II complex	-	-	Aspartic acid residues
Piperaquine Analog (M9)	PfLDH	-	-8.25	Asp53, Val138, Asn140
Piperaquine Analog (M11)	PfLDH	-	-7.86	Asp53
Piperazine- substituted naphthoquinone (Compound 9)	PARP-1	-	-7.41	-
Piperazine- substituted naphthoquinone (Compound 13)	PARP-1	-	-7.37	-

Scores for BS230 were not specified in the snippets.[2][3][4]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a generalized methodology for conducting molecular docking studies with **piperazin-2-one** analogs, based on common practices in the field.[1][5]

- 1. Protein Preparation:
- Obtaining the Structure: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).



• Preparation and Refinement: The protein structure is prepared by removing water molecules, co-factors, and any co-crystallized ligands. Hydrogen atoms are added, and appropriate protonation states are assigned to ionizable residues. The structure then undergoes energy minimization to relieve any steric clashes.[5]

2. Ligand Preparation:

- Structure Generation: The 2D structures of the piperazin-2-one analogs are drawn using chemical drawing software and subsequently converted to 3D structures.
- Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain their most stable conformations. Appropriate atom types and charges are assigned.
 [5]

3. Docking Simulation:

- Binding Site Definition: The binding site on the target protein is defined, often centered on the location of a co-crystallized ligand or identified using binding site prediction algorithms.
- Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to generate a
 variety of possible binding poses for each ligand within the defined active site. These
 algorithms explore the conformational space of the ligand and, in some cases, the flexibility
 of key receptor side chains.[5]
- Scoring: The binding affinity of each generated pose is evaluated using a scoring function, which provides an estimated free energy of binding (docking score), typically in kcal/mol. The pose with the most favorable (lowest) energy score is generally considered the most likely binding mode.[5]

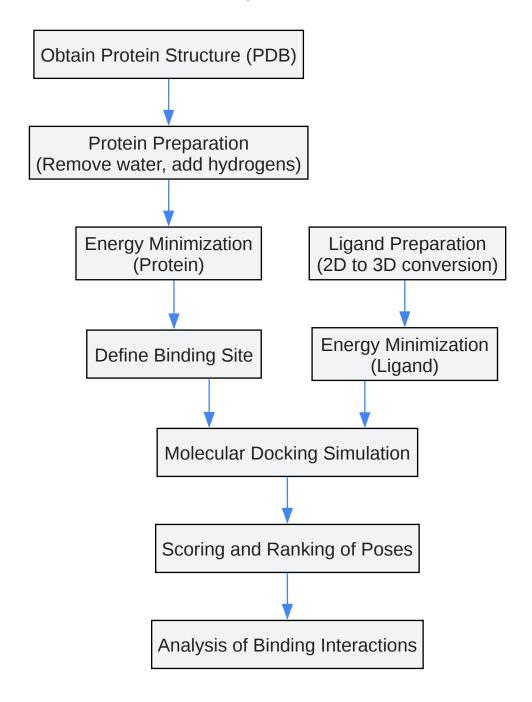
4. Analysis of Results:

 Binding Mode Analysis: The best-docked poses are analyzed to determine the binding orientation and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues.



Visualizing Molecular Docking and Signaling Pathways

Experimental Workflow for Molecular Docking



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Caption: A generalized workflow for in silico molecular docking studies.



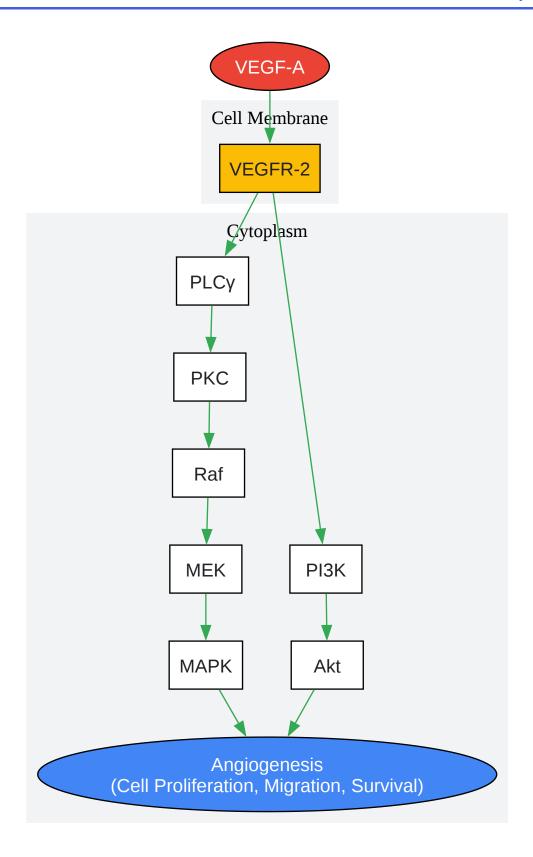




Simplified VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its crucial role in angiogenesis.[1] Piperazine derivatives have been extensively studied as inhibitors of this pathway.





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Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.



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